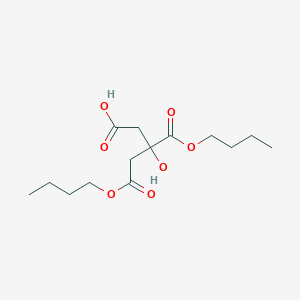

1,2-Dibutyl citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-butoxy-3-butoxycarbonyl-3-hydroxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O7/c1-3-5-7-20-12(17)10-14(19,9-11(15)16)13(18)21-8-6-4-2/h19H,3-10H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKYGCZSBGEBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)O)(C(=O)OCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81024-58-0, 123301-46-2 | |

| Record name | Dibutyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibutyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123301462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIBUTYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S05M61OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Ester Chemistry and Citrate Derivatives Research

1,2-Dibutyl citrate (B86180) is a diester of citric acid, a tribasic acid, meaning it has three carboxylic acid groups available for esterification. wikipedia.org The esterification of citric acid with an alcohol, such as n-butanol, can proceed in a series of reactions to form mono-, di-, and eventually tri-esters. acs.orgtsijournals.com The resulting products, like the well-known plasticizer tributyl citrate (TBC), are significant in various industrial applications. rsc.orggoogle.com

What distinguishes 1,2-Dibutyl citrate within this family is its unsymmetrical nature. Citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid) possesses three carboxyl groups at positions 1, 2, and 3. acs.org The synthesis of a dibutyl ester can result in different isomers. The formation of this compound involves the esterification of the carboxyl groups at positions 1 and 2, leaving the carboxyl group at position 3 unreacted. This structural asymmetry is a key point of interest in synthetic and mechanistic studies, as controlling the regioselectivity of esterification reactions on polyfunctional molecules like citric acid is a fundamental challenge in organic chemistry. google.com Research has shown that the direct esterification of citric acid often leads to a mixture of products, and isolating a specific diester isomer requires controlled reaction conditions or specialized separation techniques. figshare.comresearchgate.net

Historical and Current Research Landscape of 1,2 Dibutyl Citrate

Historically, research on citrate (B86180) esters has been heavily focused on the fully substituted tri-esters, such as triethyl citrate (TEC) and tributyl citrate (TBC), due to their widespread use as non-toxic plasticizers. acs.orgresearchgate.net The synthesis of these compounds via the esterification of citric acid with alcohols like ethanol (B145695) and n-butanol has been explored using various catalysts, including mineral acids, sulfonic acids, and solid acid catalysts. acs.orgrsc.orgsemanticscholar.org

A 2018 study reported the first dedicated synthesis and physicochemical characterization of what was identified as dibutyl citrate (DBC). figshare.comresearchgate.net In this research, DBC was synthesized through the partial esterification of citric acid with n-butanol. The resulting product, isolated via a pH-controlled solvent extraction, was identified by NMR spectroscopy as a mixture of asymmetric (1,2-Dibutyl citrate) and symmetric isomers. figshare.comresearchgate.net This work provided the first detailed physical properties for this diester mixture.

Physicochemical Properties of Dibutyl Citrate (Isomer Mixture)

| Property | Value | Reference |

|---|---|---|

| Crystallization Point | < 213 K | figshare.comresearchgate.net |

| Decomposition Temperature | 541 K | figshare.comresearchgate.net |

| Average Heat Capacity (320–375 K) | 2.461 kJ/kg·K | figshare.comresearchgate.net |

| Average Liquid Density (298–313 K) | 1.122 g/cm³ | figshare.comresearchgate.net |

| Average Viscosity (298–313 K) | 2.03 Pa·s | figshare.comresearchgate.net |

Emerging Research Questions and Future Directions for 1,2 Dibutyl Citrate Studies

Esterification Pathways and Reaction Mechanisms Towards this compound

The synthesis of dibutyl citrate (DBC) is accomplished through the partial esterification of citric acid with n-butanol. figshare.comacs.orgacs.org This reaction is typically carried out in the presence of a catalyst to achieve a reasonable reaction rate. acs.org The process involves reacting citric acid with an excess of n-butanol to favor the formation of the ester. researchgate.net The reaction proceeds sequentially, with citric acid first reacting to form monobutyl citrate, which then further reacts to form dibutyl citrate. researchgate.net To maximize the yield of DBC, specific reaction conditions can be controlled, such as temperature and reaction time. acs.org For instance, a synthesis can be performed at 393 K for 3 hours using a heterogeneous catalyst. acs.org Following the reaction, DBC can be isolated from the mixture, which also contains unreacted starting materials and other citrate esters, using techniques like pH-controlled solvent extraction. figshare.comacs.orgacs.org

During the synthesis of dibutyl citrate via the esterification of citric acid with n-butanol, a mixture of isomers is formed. figshare.comacs.orgacs.org Spectroscopic analysis, specifically Nuclear Magnetic Resonance (NMR), has confirmed that the resulting dibutyl citrate product is a combination of asymmetric (this compound) and symmetric isomers. figshare.comacs.orgacs.org The formation of these isomers is a consequence of the structure of citric acid, which possesses two primary carboxyl groups and one central, tertiary carboxyl group. The relative reactivity of these groups influences the distribution of the ester products.

The reaction is influenced by several factors, including temperature, the molar ratio of reactants, and catalyst loading. researchgate.netacs.org Kinetic models have been developed to describe the reaction system, often employing a pseudo-homogeneous approach that considers the activities of the reacting species. acs.orgacs.org These models account for both the catalyzed and self-catalyzed reactions, as the acidic nature of citric acid and its mono- and di-esters can contribute to the reaction rate. researchgate.netacs.org The self-catalytic effect is more significant at the beginning of the reaction when the concentration of acidic species is highest. acs.org

Isomeric Product Formation in Citrate Esterification (e.g., 1,2- vs. 1,3-Dibutyl Citrate)

Catalytic Approaches for this compound Synthesis (as a primary product or intermediate)

Homogeneous catalysts, such as mineral acids and organic acids, are effective in promoting the esterification of citric acid. finechem-mirea.ruresearchgate.net Examples include orthophosphoric acid (H₃PO₄) and methanesulfonic acid (MSA). researchgate.netfinechem-mirea.ru These catalysts operate in the same phase as the reactants, leading to good reaction rates. For instance, using orthophosphoric acid as a catalyst can result in a high conversion of citric acid. finechem-mirea.ru Similarly, MSA has been shown to be an effective catalyst for the synthesis of tributyl citrate, with this compound as an intermediate. researchgate.netacs.org

However, the use of homogeneous catalysts presents challenges, including corrosivity (B1173158) to equipment and difficulties in separation from the final product. mdpi.com

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively investigated for citrate ester synthesis. researchgate.netmdpi.com These heterogeneous catalysts are easily separated from the reaction mixture, are generally less corrosive, and can often be reused. researchgate.net

Ion-Exchange Resins: Macroporous ion-exchange resins, such as Amberlyst-15 and Amberlyst 70, are commonly used. acs.orgresearchgate.netfinechem-mirea.ru Amberlyst 15 has been successfully used to synthesize dibutyl citrate. acs.org Amberlyst 70 has also been evaluated and compared to homogeneous catalysts like MSA, showing a direct proportionality between reaction rate and catalyst loading. acs.org The catalytic activity of these resins is related to their specific surface area. finechem-mirea.ru

Supported Acids: Catalysts where an acidic species is supported on a solid material are also employed. One example is aluminum dihydrogen tripolyphosphate supported on modified activated carbon, which has been used for the synthesis of tributyl citrate, where dibutyl citrate is an intermediate. scispace.comscienceasia.org

Zeolites: Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic properties, making them suitable as catalysts for esterification. mdpi.commdpi.com Beta zeolite membranes have been used in a process coupled with pervaporation to enhance the conversion of citric acid and n-butanol by continuously removing water. mdpi.com HZSM-5 and HY zeolites have also been investigated for the synthesis of acetylated citrate esters, demonstrating the potential of zeolites in citrate chemistry. mdpi.com The acidic properties and shape-selective nature of zeolites can lead to high catalytic activity and selectivity. mdpi.com

Green Chemistry Principles in Catalyst Design and Process Efficiency for Citrate Esters

In recent years, the synthesis of citrate esters has increasingly incorporated the principles of green chemistry, focusing on developing more sustainable and efficient processes. researchgate.net A primary focus has been the replacement of traditional homogeneous acid catalysts like sulfuric acid. semanticscholar.org While effective, these catalysts present significant drawbacks, including equipment corrosion, the generation of acidic waste, and difficulties in separation from the product mixture. semanticscholar.orgacs.org

To address these issues, research has shifted towards heterogeneous solid acid catalysts. acs.org These catalysts offer several advantages:

Easy Separation: They can be removed from the reaction medium by simple filtration, simplifying the purification process. acs.org

Reusability: Solid catalysts can often be recovered and reused for multiple reaction cycles, reducing waste and cost. rsc.orgresearchgate.net

Reduced Corrosion and Waste: They are less corrosive and eliminate the need for neutralization steps, minimizing the production of waste salts. acs.org

Process Compatibility: They are suitable for use in continuous processes, such as those involving packed-bed reactors or reactive distillation. acs.org

Examples of green catalysts investigated for citrate ester synthesis include ion-exchange resins (e.g., Amberlyst), zeolites, heteropolyacids, and solid superacids like sulfonated zirconia. researchgate.netacs.org For example, phosphonated USY zeolites have been shown to be highly active and selective catalysts for triethyl citrate synthesis, demonstrating the potential of modified zeolites. researchgate.net Similarly, a SO₄²⁻/ZrO₂–TiO₂ solid acid catalyst was developed for tributyl citrate production, achieving 95.1% conversion of citric acid and 98.8% selectivity for TBC after 8 hours, with the catalyst showing no significant loss in activity after 10 cycles. rsc.org

Process intensification is another key green chemistry strategy. Techniques like reactive distillation combine the chemical reaction and separation of products into a single unit. acs.org By continuously removing the by-product water, the reaction equilibrium is shifted towards the formation of the ester products, significantly enhancing the conversion of citric acid. mdpi.com The use of a beta zeolite membrane to continuously remove water via pervaporation during the esterification of citric acid and n-butanol increased the conversion from 71.7% to 99.2%. mdpi.com

Furthermore, innovative process routes that utilize crude or partially purified feedstocks align with green chemistry principles by reducing energy-intensive separation steps. An approach using calcium citrate, a direct product from fermentation, as the feedstock for TBC production has been developed. psecommunity.orgresearchgate.net In this process, the calcium citrate undergoes a simultaneous acidification and esterification reaction in butanol with sulfuric acid, bypassing the multiple refining steps required to produce pure citric acid. psecommunity.orgresearchgate.net

Table 2: Comparison of Green Catalysts for Citrate Ester Synthesis

| Catalyst Type | Specific Catalyst | Reactants | Max. Conversion/Yield | Key Advantages | Reference |

| Solid Superacid | SO₄²⁻/ZrO₂–TiO₂ | Citric Acid, n-Butanol | 95.1% CA Conversion, 98.8% TBC Selectivity | High activity, stability, and reusability (10 runs) | rsc.org |

| Zeolite | Phosphonated USY (P2USY) | Citric Acid, Ethanol (B145695) | 99% CA Conversion, 82% TEC Yield | High conversion, reusable, non-toxic product | researchgate.net |

| Ion-Exchange Resin | Amberlyst 70 | Citric Acid, 1-Butanol | Not specified | Heterogeneous, allows for easy separation | researchgate.net |

| Inorganic Salt | Potassium Bisulfate | Citric Acid, iso-Octanol | >96% Esterification Rate | Low cost, effective | semanticscholar.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Separation and Purification Strategies for this compound from Reaction Mixtures

The separation and purification of dibutyl citrate from the reaction mixture present a unique challenge, as it is an intermediate product. The goal is to isolate the diester before it fully converts to tributyl citrate. The crude reaction mixture typically contains the desired dibutyl citrate isomers, unreacted starting materials (citric acid, butanol), other esters (monobutyl and tributyl citrate), the catalyst, and water. researchgate.net

The initial purification step depends on the type of catalyst used. If a heterogeneous solid catalyst is employed, it can be easily removed by filtration. acs.org For homogeneous catalysts like sulfuric acid, a neutralization step, for example with a sodium hydroxide (B78521) solution, may be necessary before further processing. psecommunity.org

After catalyst removal, the subsequent steps focus on separating the product from the remaining components.

Removal of Volatiles: Excess butanol and water are typically removed by distillation or vacuum evaporation. psecommunity.orggoogle.com To avoid thermal degradation and the development of undesirable color or odor in the final product, advanced techniques like falling film evaporation can be used. researchgate.netresearchgate.net This method is advantageous due to its high heat transfer area to volume ratio and reduced residence times. researchgate.net

Product Isolation: A specific method for isolating dibutyl citrate from the reactive mixture is a pH-controlled solvent extraction procedure. researchgate.net This technique leverages the different acidity and solubility of the components. The monoacid diester (dibutyl citrate) can be separated from the tri-ester (tributyl citrate, which has no free carboxyl groups) and the more acidic monobutyl citrate and unreacted citric acid.

Aqueous Washing: The organic layer containing the crude ester product can be washed with an aqueous medium to remove water-soluble impurities. google.com

A process for producing citrate esters from impure citric acid sources involves reacting it with an alcohol to form a heterogeneous aqueous/organic mixture. The desired ester passes into the organic phase while water-soluble impurities remain in the aqueous phase, which can then be separated by decantation. google.com While industrial processes focus on isolating the final TBC product, the principles can be adapted to target DBC. The isolation of a specific isomer like this compound from the mixture of other dibutyl citrate isomers would require more sophisticated and costly techniques like column chromatography, which is generally not feasible for bulk chemical production.

Table 3: Purification Steps for Citrate Esters

| Purification Step | Purpose | Description | Reference |

| Filtration | Heterogeneous Catalyst Removal | Simple physical separation of the solid catalyst from the liquid reaction mixture. | acs.org |

| Neutralization | Homogeneous Catalyst Removal | Chemical neutralization of a soluble acid catalyst, often followed by washing to remove the resulting salt. | psecommunity.org |

| Distillation / Evaporation | Removal of Excess Reactants/Water | Separation of volatile components like excess alcohol and water from the less volatile ester product. Falling film evaporation is a preferred method to minimize thermal stress. | google.comresearchgate.net |

| Liquid-Liquid Extraction | Product Isolation | Separation based on differing solubilities in two immiscible liquid phases. A pH-controlled extraction can specifically target the isolation of the monoacidic dibutyl citrate. | researchgate.net |

| Decantation | Phase Separation | Separation of immiscible organic and aqueous layers, removing water-soluble impurities from the organic product phase. | google.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Advanced Analytical Methodologies for 1,2 Dibutyl Citrate Research

Spectroscopic Characterization Techniques (e.g., NMR for isomer identification)

Spectroscopic methods are indispensable for the structural elucidation of 1,2-dibutyl citrate (B86180). Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for unequivocally identifying its specific isomeric form. qd-latam.com The synthesis of dibutyl citrate often results in a mixture of isomers, and NMR is essential for distinguishing the asymmetric 1,2-dibutyl citrate from its symmetric counterparts. researchgate.net

In ¹H and ¹³C NMR spectra, the chemical environment of each nucleus is unique. For this compound, the non-equivalent butyl groups attached to the C1 and C2 carboxyl groups of the citrate backbone, along with the protons on the citrate molecule itself, will produce a distinct set of signals with specific chemical shifts, integration values, and coupling patterns. This unique spectral fingerprint allows for its differentiation from other isomers where the butyl groups might be chemically equivalent. Two-dimensional NMR experiments, such as COSY and HMQC, can further confirm the connectivity of protons and carbons, providing unambiguous structural assignment. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental for separating this compound from complex mixtures and for its precise quantification. Both gas and liquid chromatography are widely employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Gas chromatography is a robust technique for analyzing volatile and thermally stable compounds. thermofisher.com For purity analysis, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can separate this compound from volatile impurities or residual reactants from its synthesis.

GC-MS is particularly valuable for metabolite analysis. nih.gov While this compound itself can be analyzed, its metabolites may require a chemical derivatization step to increase their volatility and thermal stability. thermofisher.com This two-step process, often involving methoximation and silylation, makes polar metabolites amenable to GC separation. thermofisher.com The key advantages of GC-MS in this context are its high chromatographic resolution, reproducible retention times, and the availability of extensive mass spectral libraries (e.g., NIST) which aid in the rapid identification of unknown metabolites by matching their fragmentation patterns. thermofisher.comnih.gov

Table 1: GC-MS in Metabolomics Research

| Advantage | Description | Relevance to this compound Research |

|---|---|---|

| High Separation Power | The ability to separate complex mixtures into individual components. thermofisher.com | Crucial for resolving metabolites of similar structure that may result from the biotransformation of this compound. |

| Reproducible Retention Times | Provides reliable identification of compounds across multiple analyses. thermofisher.com | Allows for consistent tracking and quantification of this compound and its metabolites in purity or environmental studies. |

| Spectral Libraries | Vast databases of mass spectra (e.g., NIST, Wiley) facilitate compound identification. thermofisher.com | Enables tentative identification of metabolites by comparing their experimental mass spectra to library data. |

| High Sensitivity | Capable of detecting and quantifying compounds at very low concentrations. thermofisher.com | Essential for detecting trace levels of metabolites in biological or environmental samples. |

Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC), is highly suited for the analysis of less volatile or thermally labile compounds like this compound and its derivatives. researchgate.net Reversed-phase HPLC is a common method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and organic solvents such as acetonitrile (B52724) or methanol. diva-portal.org

For highly sensitive and selective quantification, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). pharmaexcipients.compharmaexcipients.com This technique allows for the detection of this compound in complex matrices like biological fluids or environmental samples. The analysis involves monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides excellent specificity and low detection limits. pharmaexcipients.com Analytical methods for related citrate plasticizers have been developed using LC-MS/MS, demonstrating its applicability for pharmacokinetic and leaching studies. researchgate.netpharmaexcipients.compharmaexcipients.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Metabolite Analysis

Thermal Analysis Applications (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis for thermal behavior relevant to processing)

Thermal analysis techniques are critical for characterizing the thermal properties of this compound, which is vital information for its application as a plasticizer in polymers where it undergoes heat processing. The two primary techniques used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.net

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. vub.bescielo.org.co DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as melting, crystallization, and glass transitions (Tg). researchgate.netxrfscientific.com Research on a synthesized mixture of dibutyl citrate isomers has provided key thermal data, indicating a decomposition temperature of 541 K (268 °C). researchgate.net This information is crucial for defining the upper-temperature limits during material processing to prevent degradation. researchgate.net

Table 2: Thermal Properties of Dibutyl Citrate Isomer Mixture

| Thermal Property | Value | Analytical Technique | Significance |

|---|---|---|---|

| Decomposition Temperature | 541 K (268 °C) researchgate.net | TGA | Indicates the onset of thermal degradation, defining the maximum processing temperature. researchgate.net |

| Crystallization Point | Below 213 K (-60 °C) researchgate.net | DSC | Relevant for low-temperature applications and understanding storage behavior. |

| Average Heat Capacity (320-375 K) | 2.461 kJ/kg·K researchgate.net | DSC | Important for modeling heat transfer during processing. |

Application of Suspect Screening and Non-Target Analysis in Environmental Studies

In environmental science, identifying all potential contaminants in a sample is a significant challenge. Suspect screening and non-target screening (SNTS) are advanced analytical strategies designed to meet this challenge. umweltbundesamt.deau.dk These methods, typically using LC coupled with high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF), are used to detect a broad range of chemicals in environmental samples without pre-selecting a list of target analytes. eeer.orgsci-hub.se

In suspect screening, the acquired HRMS data is searched against a database of suspected compounds, including their exact mass and isotopic patterns, to find tentative matches. au.dk This is a powerful way to search for the presence of this compound and related plasticizers in samples like water, soil, or consumer products. eeer.org Non-target analysis goes a step further by attempting to identify completely unknown compounds based on their mass spectral data. umweltbundesamt.de This approach is crucial for discovering novel metabolites or environmental transformation products of this compound, providing a more holistic view of its environmental fate and occurrence. sci-hub.se

Research on 1,2 Dibutyl Citrate As a Functional Material Component

Investigation of Tributyl Citrate (B86180) (TBC) and Acetyl Tributyl Citrate (ATBC) as Bio-based Plasticizers in Polymer Science

Tributyl Citrate (TBC) and Acetyl Tributyl Citrate (ATBC) are widely investigated as environmentally friendly plasticizers for various polymers, including Poly(lactic acid) (PLA) and Polyvinyl chloride (PVC). made-in-china.comatamanchemicals.com They are recognized for their high plasticizing efficiency, low volatility, and good compatibility. atamanchemicals.comroyalsocietypublishing.org ATBC is produced through the esterification of TBC with acetic acid and is noted for its enhanced resistance to extraction and lower migration potential compared to TBC. rsc.orgresearchgate.net

The primary function of adding plasticizers like TBC and ATBC to a polymer matrix is to increase flexibility and reduce brittleness. cymitquimica.com They achieve this by lowering the polymer's glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

Flexibility and Ductility: Research on Poly(lactic acid) (PLA) shows that the addition of citrate esters significantly enhances its ductility. Studies demonstrate that increasing the content of TBC or ATBC leads to a substantial increase in the elongation at break, a key measure of a material's flexibility. jungbunzlauer.comrsc.org For example, adding 15 wt.% of CITROFOL® BII (ATBC) can dramatically increase the elongation at break of PLA. jungbunzlauer.com This effect makes brittle polymers like PLA suitable for applications requiring flexibility, such as packaging films. made-in-china.com

Processing and Thermal Properties: Citrate esters improve the processability of polymers by broadening the processing window. They lower the melting temperature of the polymer, creating a larger gap between the melting point and the degradation temperature. jungbunzlauer.com This allows for easier and more stable processing of the polymer melt at lower temperatures. jungbunzlauer.com Studies on PLA have shown a consistent decrease in Tg and melting temperature with increased TBC or ATBC content. researchgate.netresearchgate.net

Transparency and Durability: TBC and ATBC are valued for their ability to maintain the transparency of clear polymers like PLA. researchgate.net In terms of durability, they exhibit good thermal stability and, particularly in the case of ATBC, good resistance to extraction by solvents, which helps maintain the plasticizing effect over the product's lifespan. wikipedia.org For PVC applications, TBC provides excellent light and water resistance and helps maintain stable color during processing. atamanchemicals.comroyalsocietypublishing.org

Table 1: Effect of Citrate Plasticizers on PLA Mechanical Properties This table is interactive. Click on headers to sort.

| Plasticizer (at 20 wt.%) | Polymer | Change in Tensile Strength | Change in Elongation at Break | Change in Glass Transition (Tg) | Source(s) |

|---|---|---|---|---|---|

| Tributyl Citrate (TBC) | PLA | Decrease | >220% Increase | Significant Decrease | made-in-china.com |

| Acetyl Tributyl Citrate (ATBC) | PLA | Decrease | Significant Increase | Significant Decrease | researchgate.net |

| Polyethylene Glycol (PEG) | PLA | Decrease | Significant Increase | Decrease | researchgate.net |

The effectiveness of a plasticizer is highly dependent on its compatibility with the polymer. TBC and ATBC generally exhibit good miscibility with polar polymers like PLA and PVC. made-in-china.comresearchgate.net This compatibility stems from the favorable polar interactions between the ester groups present in both the citrate plasticizer and the polymer chains. researchgate.net

Influence on Polymer Processing and Material Properties (e.g., flexibility, transparency, durability)

Comparative Studies with Other Alternative Plasticizers (e.g., phthalate (B1215562) alternatives)

Citrate esters are frequently evaluated against both traditional phthalate plasticizers and other emerging bio-based alternatives.

Versus Phthalates: Compared to Dibutyl Phthalate (DBP), a common but increasingly restricted phthalate plasticizer, TBC offers the significant advantage of being non-toxic. atamanchemicals.comroyalsocietypublishing.org In performance, cellulose (B213188) nitrate (B79036) films plasticized with TBC show lower volatility loss and better resistance to yellowing than those plasticized with DBP. royalsocietypublishing.org Molecular dynamics studies comparing ATBC with Dioctyl Phthalate (DOP) in a PVC matrix found that while both are effective, ATBC-plasticized PVC can exhibit superior elongation at break. yuanyuci.com

Versus Other Bio-Plasticizers: The performance of citrate esters is also benchmarked against other "green" plasticizers like Dibutyl Sebacate (DBS). One study found that DBS-plasticized PVC showed enhanced performance, including minimal plasticizer migration and high elongation, outperforming conventional phthalates. rsc.org The choice between different bio-plasticizers often depends on the specific performance requirements, such as low-temperature flexibility, resistance to migration, or cost-effectiveness. rsc.org

Table 2: Comparative Properties of Various Plasticizers This table is interactive. Click on headers to sort.

| Plasticizer | Type | Key Advantages | Common Polymer(s) | Source(s) |

|---|---|---|---|---|

| Tributyl Citrate (TBC) | Bio-based Citrate | Non-toxic, good compatibility, improves processability | PVC, PLA, Cellulose Resins | made-in-china.comroyalsocietypublishing.org |

| Acetyl Tributyl Citrate (ATBC) | Bio-based Citrate | Low migration, non-toxic, good thermal stability | PVC, PLA, Medical Devices | researchgate.netwikipedia.orgyuanyuci.com |

| Dibutyl Phthalate (DBP) | Phthalate | Excellent solubility, cost-effective (historically) | PVC, Cellulose Nitrate | |

| Dibutyl Sebacate (DBS) | Bio-based Sebacate | Superior low-temp flexibility, low migration, biodegradable | PVC | rsc.org |

Utilization in Green and Sustainable Materials Development

The use of TBC and ATBC is central to the development of green and sustainable materials. Their production from citric acid, a renewable resource obtained via fermentation, gives them a significant environmental advantage over petroleum-based plasticizers. jungbunzlauer.com

These citrate esters are considered environmentally friendly plasticizers because they are biodegradable and have a low toxicity profile. royalsocietypublishing.orgwikipedia.org This makes them suitable for sensitive applications where sustainability and safety are paramount, such as:

Food packaging films and containers. atamanchemicals.comroyalsocietypublishing.org

Medical devices and pharmaceutical coatings. wikipedia.org

Children's toys. atamanchemicals.comwikipedia.org

Furthermore, their role in making bio-based polymers like PLA more versatile and functional accelerates the replacement of fossil-fuel-based plastics in a wider range of applications, contributing to a more sustainable and circular economy. jungbunzlauer.comresearchgate.net

Ecotoxicological Research and Environmental Impact Assessment of 1,2 Dibutyl Citrate in Non Human Models

Ecological Exposure Pathways and Environmental Transport in Model Ecosystems

Plasticizers like citrate (B86180) esters are not chemically bound to the polymer matrix of products and can be released into the environment over time. nih.govuml.edu The primary pathways for their entry into ecosystems include leaching from plastic waste in landfills, release from industrial wastewater, and the application of sewage sludge in agriculture. nih.gov

Once released, the environmental transport and distribution of these compounds are governed by their physicochemical properties. For instance, the related compound ATBC has an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1800, which indicates a tendency to adsorb to suspended solids, soil, and sediments. cpsc.gov Due to a low vapor pressure and a moderate Henry's Law constant, significant volatilization from soil or water surfaces is not considered a primary transport process. cpsc.gov

Therefore, the likely ecological exposure pathways for 1,2-Dibutyl citrate, which is formed from ATBC, involve its presence in environmental compartments where its precursor accumulates. These include:

Aquatic Systems: Transport via surface water runoff and wastewater effluent can lead to accumulation in water bodies and sediments. nih.gov

Terrestrial Systems: The use of biosolids or sewage sludge as fertilizer can introduce these compounds into agricultural soils, where they may persist. publish.csiro.au

Biota: Organisms may be exposed through direct contact with contaminated water and soil or through ingestion of these media. nih.gov

The constant and widespread use of products containing these plasticizers can result in their continuous release, leading to persistent environmental exposure for various organisms. nih.gov

Biotransformation and Fate in Aquatic and Terrestrial Organisms (excluding human trials)

Biotransformation is a key process determining the environmental fate and potential for bioaccumulation of chemical compounds in organisms. setac.org For this compound, a significant aspect of its environmental presence is its role as a metabolite of the more complex plasticizer, acetyl tributyl citrate (ATBC).

Research has demonstrated that ATBC is readily metabolized by organisms. Studies on rats have shown that orally administered ATBC is quickly and almost completely metabolized, primarily through hydrolysis, into several more polar metabolites. cpsc.govmdpi.comdeveloppement-durable.gouv.fr Among the identified metabolites are acetyl citrate, monobutyl citrate, and importantly, dibutyl citrate . cpsc.govdeveloppement-durable.gouv.frnih.govsu.se The primary metabolite found in urine was monobutyl citrate, indicating a stepwise hydrolysis of the ester groups. developpement-durable.gouv.fr This metabolic process suggests that a key fate of ATBC in the environment is its transformation into simpler citrate esters, including this compound.

This transformation is not limited to vertebrates. Studies have identified the formation of dibutyl citrate and other intermediates from ATBC in various biological systems, underscoring this as a common metabolic pathway. cpsc.govnih.gov The process generally involves the enzymatic hydrolysis of the ester bonds, which breaks down the parent compound into smaller, often more water-soluble molecules that can be more easily excreted.

Table 1: Documented Biotransformation Metabolites of Acetyl Tributyl Citrate (ATBC) This table is based on findings from animal and in vitro studies.

| Precursor Compound | Identified Metabolite | Metabolic Process |

| Acetyl Tributyl Citrate (ATBC) | Dibutyl citrate | Hydrolysis |

| Acetyl Tributyl Citrate (ATBC) | Acetyl dibutyl citrate | Hydrolysis |

| Acetyl Tributyl Citrate (ATBC) | Monobutyl citrate | Hydrolysis |

| Acetyl Tributyl Citrate (ATBC) | Acetyl monobutyl citrate | Hydrolysis |

| Acetyl Tributyl Citrate (ATBC) | Acetyl citrate | Hydrolysis |

| Acetyl Tributyl Citrate (ATBC) | Citric Acid | Hydrolysis |

| Acetyl Tributyl Citrate (ATBC) | Acetic Acid | Hydrolysis |

| Acetyl Tributyl Citrate (ATBC) | n-butanol | Hydrolysis |

Methodologies for Assessing Environmental Risk in Chemical Development

Environmental Risk Assessment (ERA) for chemicals is a structured process used by regulatory bodies and industry to evaluate the potential for adverse ecological effects. setac.org This systematic approach allows for the identification and characterization of risks, guiding management decisions to ensure environmental protection. pic.intindustrialchemicals.gov.au The assessment framework generally involves several key stages, consistent with international best practices. industrialchemicals.gov.au

The core steps of an environmental risk assessment include:

Problem Formulation/Scope Definition: This initial stage defines the purpose and scope of the assessment. It identifies the chemical of concern, its uses, the environmental compartments likely to be affected, and the specific ecological endpoints to be protected (e.g., survival of fish populations, biodiversity in soil). setac.orgindustrialchemicals.gov.au

Hazard Identification and Characterization: This step involves gathering data on the chemical's intrinsic properties and its potential to cause harm to organisms and ecosystems. industrialchemicals.gov.au This includes evaluating its physicochemical properties, persistence, potential for bioaccumulation, and ecotoxicity across different trophic levels (e.g., algae, invertebrates, fish). setac.org

Exposure Assessment: This stage quantifies the extent to which ecosystems and organisms are likely to be exposed to the chemical. industrialchemicals.gov.au It involves modeling or measuring the chemical's release, transport, and fate in the environment to determine the Predicted Environmental Concentration (PEC). eeer.org

Risk Characterization: In this step, the information from the hazard and exposure assessments is integrated. The likelihood and magnitude of adverse effects are estimated by comparing the exposure levels (PEC) with the concentrations known to cause no adverse effects (Predicted No-Effect Concentration or PNEC). eeer.org

Risk Management: Based on the characterization, strategies are developed to mitigate or manage any identified risks. industrialchemicals.gov.au This can include restricting the use of the chemical, setting limits for its release into the environment, or requiring further testing.

Modern ERA increasingly incorporates New Approach Methodologies (NAMs), such as in silico modeling (e.g., QSARs), in vitro assays, and systems-based approaches, to supplement traditional animal testing, fill data gaps, and improve the efficiency of the risk assessment process. researchgate.net

Table 2: Fundamental Stages of Environmental Risk Assessment (ERA)

| Stage | Objective | Key Activities |

| 1. Problem Formulation | Define the scope and goals of the assessment. | Identify the chemical, its uses, and protection goals. |

| 2. Hazard Assessment | Determine the intrinsic potential of the chemical to cause harm. | Review ecotoxicity data (acute/chronic), persistence, and bioaccumulation potential. |

| 3. Exposure Assessment | Quantify the contact between the chemical and ecological receptors. | Model or measure environmental release, transport, and fate to estimate concentrations. |

| 4. Risk Characterization | Integrate hazard and exposure data to estimate risk. | Compare exposure concentrations with no-effect concentrations; quantify likelihood of harm. |

Theoretical and Computational Approaches in 1,2 Dibutyl Citrate Research

Molecular Modeling and Simulation of Reaction Mechanisms and Interactions

Molecular modeling and simulation serve as powerful tools to investigate chemical processes at the atomic level. These methods are used to elucidate complex reaction mechanisms and predict the nature of intermolecular interactions, which are crucial for understanding the synthesis and application of 1,2-dibutyl citrate (B86180).

Reaction Mechanisms: The esterification of citric acid with butanol to produce butyl citrates is a multi-step process involving several intermediates. scispace.com Computational techniques like Density Functional Theory (DFT) have been employed to explore the mechanisms of similar reactions. For instance, a DFT model was used to study the self-catalyzed esterification of citric acid with butyl glycol, providing insights into the preference of esterification sites on the citric acid molecule under different conditions. acs.org Such studies help in understanding whether the reaction proceeds via an α-esterification or β-esterification route. acs.org Other research has proposed catalytic mechanisms for the synthesis of tributyl citrate (TBC), a related compound, suggesting that the formation of monobutyl and dibutyl citrate intermediates occurs rapidly, while the subsequent reaction to form the final tri-ester is the rate-limiting step. scispace.com

Molecular Interactions: As a plasticizer, the effectiveness of 1,2-dibutyl citrate depends on its interactions with polymer matrices. Molecular Dynamics (MD) simulations are used to predict the miscibility, stability, and mechanical properties of polymer-plasticizer blends. tandfonline.com For example, MD simulations have been used to study mixtures containing acetyl tributyl citrate (ATBC), a derivative of TBC, with polymers to predict their glass transition temperature (Tg) and cohesive energy densities, which are indicators of miscibility. tandfonline.com These simulations can reveal how the plasticizer integrates into the polymer matrix, thereby increasing flexibility. researchgate.net The technique of molecular docking has also been used to investigate how similar plasticizer molecules, such as di-n-butyl phthalate (B1215562) (DnBP), interact with biological macromolecules, affecting their function through various non-covalent interactions like pi-alkyl and hydrogen bonds. nih.gov

Table 1: Computational Methods in Citrate Ester Research

| Computational Method | Application in Citrate Ester Research | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidation of esterification reaction mechanisms. | Preference for α or β esterification sites; understanding of catalytic pathways. | acs.org |

| Molecular Dynamics (MD) Simulation | Prediction of polymer-plasticizer interactions and properties. | Miscibility, glass transition temperature (Tg), flexibility of the final material. | tandfonline.comresearchgate.net |

| Molecular Docking | Study of interactions between plasticizers and biological proteins. | Binding affinities and potential for disrupting biological functions. | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) for Predicting Environmental Fate and Ecotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties, biological activities, or environmental fate. wikipedia.org They are essential in silico tools for assessing the potential risks of chemicals like this compound without extensive and costly experimental testing. nih.gov

QSAR models are used to predict key parameters related to a chemical's environmental behavior and toxicity. ijnrd.org For environmental fate, properties like the bioconcentration factor (BCF), which indicates the potential for a chemical to accumulate in aquatic organisms, can be estimated. For instance, a calculated BCF of 94.7 L/kg has been reported for tributyl citrate (TBC), although the specific QSAR model used was not cited in the regulatory document. semanticscholar.org

For ecotoxicity, QSARs can predict endpoints such as acute toxicity to fish and daphnia (e.g., LC50 and EC50 values). d-nb.info Various software tools have been developed that implement QSAR models for these predictions. The reliability of these predictions is assessed through an applicability domain, which determines how similar the chemical is to the compounds used to build the model. semanticscholar.orgmdpi.com While specific QSAR studies focused solely on this compound are not prevalent in public literature, the methodologies are well-established for related plasticizers. For example, several alternative plasticizers, including acetyl tributyl citrate (ATBC), have been flagged for their potential to cause toxicity in aquatic species, often based on data that can be generated or supplemented by QSAR models. nih.gov

Table 2: Common QSAR Tools and Predicted Endpoints

| QSAR Tool/Platform | Predicted Endpoints | Relevance to Environmental Assessment |

|---|---|---|

| ECOSAR | Acute and chronic toxicity to aquatic organisms (fish, daphnia, algae). | Predicts potential harm to aquatic ecosystems. d-nb.info |

| T.E.S.T. (Toxicity Estimation Software Tool) | Aquatic toxicity, mutagenicity, developmental toxicity. | Provides a broad profile of potential toxic effects. d-nb.infoeuropa.eu |

| VEGA | Multiple endpoints including ecotoxicity, carcinogenicity, and mutagenicity. | Offers a suite of models and evaluates the reliability of predictions. d-nb.info |

| QSAR Toolbox | Environmental fate, ecotoxicity, and human health effects. | Facilitates data gap filling for regulatory purposes by grouping chemicals into categories. researchgate.net |

In Silico Tools for Environmental Transformation Prediction

Understanding how a chemical transforms in the environment is critical for a complete risk assessment. In silico tools simulate the degradation of substances through processes like hydrolysis, biodegradation, and photolysis, predicting the formation of transformation products. researchgate.net

For citrate esters, these tools can predict the environmental degradation pathways. A study on acetyltributyl citrate (ATBC), a structurally similar compound, utilized several in silico tools to predict its environmental fate. researchgate.net The Chemical Transformation Simulator (CTS) and the OECD QSAR Toolbox predicted that the primary abiotic degradation pathway for ATBC is hydrolysis. This process involves a series of reactions where the ester groups are successively cleaved, ultimately leading to the formation of citric acid, butanol, and acetic acid as terminal products. researchgate.net

For microbial degradation, tools like Biotransformer and the EAWAG-BBD/PPS (Biocatalysis/Biodegradation Database/Pathway Prediction System) predicted similar pathways involving biotic ester hydrolysis. researchgate.net These platforms, based on extensive libraries of known biotransformation rules, suggested the formation of various intermediate (acetyl)citrates and ultimately the same terminal products as abiotic hydrolysis. researchgate.net Such predictions are invaluable for identifying metabolites that may need to be monitored in experimental degradation studies.

Table 3: In Silico Tools for Predicting Environmental Transformation of Citrate Esters

| In Silico Tool | Predicted Transformation Process | Predicted Products for Acetyl Tributyl Citrate (ATBC) | Reference |

|---|---|---|---|

| Chemical Transformation Simulator (CTS) | Abiotic Hydrolysis | Mono-, di-, and tri-(hydroxy)carboxylates, (acetyl)citrates, ultimately citric acid, butanol, acetic acid. | researchgate.net |

| QSAR Toolbox | Abiotic Hydrolysis, Microbial Biodegradation | Identical hydrolytic degradation pathway to CTS. | researchgate.net |

| Biotransformer | Microbial Biodegradation | A series of biotic ester hydrolysis reactions, beta-oxidation of intermediates. | researchgate.net |

| EAWAG-BBD/PPS | Microbial Biodegradation | Similar biotransformation pathway to Biotransformer based on the same rule library. | researchgate.net |

Process Design and Simulation for Citrate Ester Production

Process design and simulation are cornerstones of modern chemical engineering, enabling the development, analysis, and optimization of industrial-scale chemical production. Software packages like Aspen Plus® and gPROMS® are used to create rigorous models of chemical processes based on reaction kinetics, thermodynamics, and unit operations. psecommunity.orgresearchgate.net

In the context of citrate ester production, simulations are crucial for designing efficient processes for compounds like tributyl citrate (TBC), for which this compound is an intermediate. researchgate.net Research has focused on modeling the entire TBC production process, which typically involves a batch reactive distillation for the esterification of citric acid with butanol. researchgate.net Dynamic models, verified with industrial-scale data, have been used to optimize operating conditions to minimize batch time and energy consumption, achieving savings of up to 28% in energy and 36% in processing time. researchgate.net

These simulations rely on accurate kinetic and thermodynamic models. researchgate.net For example, UNIQUAC interaction parameters have been experimentally determined and fitted for mixtures containing dibutyl citrate and butanol, providing essential data for reliable process design. researchgate.net

Furthermore, simulation has been instrumental in evaluating innovative and more cost-effective production routes. One such novel process involves using calcium citrate (a less refined raw material) instead of pure citric acid. psecommunity.orgresearchgate.net The process, which involves a simultaneous acidification-esterification (SAE) reaction, was rigorously simulated in Aspen Plus®. The simulations demonstrated that this new approach could lead to significant savings of at least 46% in utility costs compared to the conventional process, making it a promising alternative for industrial deployment. psecommunity.orgresearchgate.net Similar simulation principles have been applied to the production of other citrate esters, like triethyl citrate, to design and optimize reactive distillation columns. segovia-hernandez.comatamanchemicals.com

Table 4: Process Simulation in Citrate Ester Production

| Simulation Software | Process Modeled | Objective of Simulation | Key Findings | Reference |

|---|---|---|---|---|

| gPROMS® | Industrial batch reactive distillation for TBC production. | Minimize batch time and energy consumption. | Achieved energy savings up to 28% and reduced processing time by 36%. | researchgate.net |

| Aspen Plus® | Conventional vs. innovative TBC production from calcium citrate. | Compare processing times and operating costs. | Innovative process showed savings of at least 46% in utilities. | psecommunity.orgresearchgate.net |

| Aspen Plus® | Continuous reactive distillation for triethyl citrate production. | Design and optimize column performance. | Determined optimal reflux ratios and operating pressures to maximize conversion and minimize byproducts. | atamanchemicals.com |

Regulatory Science and Policy Implications for 1,2 Dibutyl Citrate Research

Research on Sustainable Chemical Design and "Regrettable Substitution" Avoidance

The field of sustainable chemical design, or green chemistry, advocates for the development of products and processes that minimize the use and generation of hazardous substances. A central challenge in this field is the avoidance of "regrettable substitutions," where a chemical of concern is replaced by an alternative that is later found to be similarly or even more harmful. nih.govresearchgate.netrsc.orgnih.gov

Research into 1,2-Dibutyl citrate (B86180) and other citrate esters is often driven by the need to replace phthalate (B1215562) plasticizers, such as Dibutyl Phthalate (DBP), which have faced regulatory restrictions due to their classification as endocrine disruptors and reproductive toxicants. wikipedia.orgnih.govdeveloppement-durable.gouv.fr Citrate-based plasticizers, derived from naturally occurring citric acid, are generally considered to have a more favorable environmental profile, including biodegradability. ontosight.aiatamankimya.comstarsbiotec.com

However, the potential for regrettable substitution necessitates a thorough evaluation of these alternatives. Studies on emerging plasticizers, including citrates like Acetyl Tributyl Citrate (ATBC), a compound structurally similar to 1,2-Dibutyl citrate, have highlighted potential toxicological concerns. nih.govrsc.orgacs.org Research indicates that some alternative plasticizers may exhibit endocrine-disrupting properties or cause toxicity in aquatic species. nih.govresearchgate.netrsc.orgnih.gov This underscores the importance of comprehensive toxicological and environmental data to prevent the widespread adoption of a substitute that could become a future environmental or health liability.

The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) initiated an evaluation of Tributyl Citrate (TBC) to determine if it is a valid and safe substitute for DEHP, a regulated phthalate, specifically assessing its endocrine-disrupting properties. developpement-durable.gouv.fr This proactive approach is crucial for avoiding regrettable substitutions. The goal of sustainable design is to move towards inherently safer chemicals, which requires a deep understanding of the structure-activity relationships and metabolic pathways of compounds like this compound and its analogues. cpsc.govnih.gov

Table 1: Comparison of this compound and a Common Phthalate Substitute

| Feature | This compound | Dibutyl Phthalate (DBP) |

|---|---|---|

| Source | Derived from citric acid, a bio-based feedstock. ontosight.airesearchgate.net | Derived from petroleum-based phthalic anhydride. |

| Biodegradability | Considered to be biodegradable. ontosight.ai | Biodegradable, but can persist in certain environments and is toxic to aquatic life. wikipedia.orgnj.govdcceew.gov.au |

| Regulatory Status | Generally viewed as a safer alternative. atamankimya.comatamanchemicals.com | Restricted in many consumer products and children's toys; listed as a suspected teratogen and endocrine disruptor. wikipedia.orgepa.gov |

| Environmental Hazard | Low potential for bioaccumulation. ontosight.ai | Poses a threat to the environment, particularly aquatic ecosystems. wikipedia.orgnj.govdcceew.gov.au |

| Human Health Concerns | Considered relatively non-toxic, though high concentrations may cause irritation. ontosight.ai | Suspected endocrine disruptor and reproductive toxicant. wikipedia.orgnih.gov |

Methodological Frameworks for Environmental Hazard and Risk Assessment in Chemical Innovation

To support chemical innovation while protecting human health and the environment, robust methodological frameworks for hazard and risk assessment are essential. These frameworks provide a systematic process for evaluating the potential risks of new and existing chemicals before they are widely used.

In the United States, the Toxic Substances Control Act (TSCA) empowers the Environmental Protection Agency (EPA) to evaluate chemicals and manage unreasonable risks. epa.gov The process involves several stages, including prioritization, risk evaluation, and risk management. For a chemical like Dibutyl Phthalate (DBP), the EPA designated it as a High-Priority Substance and conducted a comprehensive risk evaluation, examining various conditions of use to determine if they present an unreasonable risk to health or the environment. epa.govepa.gov This systematic review process includes data collection, hazard identification, exposure assessment, and risk characterization. cpsc.govepa.gov

Similarly, the European Union employs a comprehensive framework under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. This system places the burden on industry to provide safety information on their substances and to manage any associated risks. The European Union Risk Assessment Reports provide a detailed evaluation of substances, considering both human health and environmental effects across the chemical's lifecycle. europa.eu These frameworks emphasize a data-driven approach, integrating information from laboratory studies, computational modeling, and biomonitoring to inform regulatory decisions. europa.euineris.fr

The key stages in these methodological frameworks are designed to be comprehensive and precautionary:

Data Collection & Hazard Identification: This initial step involves gathering all available data on the physicochemical properties, environmental fate, and toxicological effects of the substance. For alternatives like this compound, this would include data on biodegradability, bioaccumulation potential, and aquatic toxicity. ontosight.aiepa.gov

Exposure Assessment: This stage quantifies the potential for human and environmental exposure across the product lifecycle, from manufacturing and use to disposal.

Risk Characterization: This step integrates the hazard and exposure information to determine the probability and magnitude of adverse effects occurring in human populations or the environment. epa.gov

Risk Management: If a risk is deemed unacceptable, regulatory measures are implemented. This can range from labeling requirements to restrictions on use or outright bans. ineris.fr

The application of these frameworks to emerging chemicals like this compound is critical to ensure that they represent a genuinely safer and more sustainable alternative to the substances they replace, thereby upholding the principles of green chemistry and avoiding the cycle of regrettable substitutions.

Table 2: Key Stages in Chemical Risk Assessment Frameworks

| Stage | Description | Relevance to this compound |

|---|---|---|

| 1. Priority Setting | Identifying chemicals that require in-depth evaluation based on factors like production volume, use patterns, and potential for exposure or hazard. europa.eu | As a phthalate alternative, its increasing use could make it a priority for review to ensure it is a safe substitute. |

| 2. Hazard Assessment | Evaluating the intrinsic hazardous properties of a chemical, including its potential to cause harm to humans (e.g., toxicity, carcinogenicity) and the environment (e.g., aquatic toxicity, persistence). epa.gov | Assessing its toxicological profile in comparison to phthalates and investigating potential endocrine effects or other long-term impacts. nih.govrsc.org |

| 3. Exposure Assessment | Determining the routes, magnitude, and duration of potential exposure for various populations (e.g., workers, consumers) and environmental compartments (air, water, soil). epa.gov | Quantifying potential migration from food packaging, cosmetics, or toys to assess consumer exposure levels. |

| 4. Risk Characterization | Integrating the hazard and exposure data to conclude the overall risk. This involves comparing exposure levels to no-observed-adverse-effect levels (NOAELs). cir-safety.org | Determining if the estimated daily intake of this compound from all sources falls below levels known to cause adverse effects. |

| 5. Risk Management | If unreasonable risk is identified, implementing measures to reduce or eliminate the risk, such as use restrictions, engineering controls, or personal protective equipment requirements. epa.govineris.fr | Establishing guidelines for its use in sensitive applications like medical devices or children's products to ensure safety. developpement-durable.gouv.fratamanchemicals.com |

Q & A

Q. What strategies are effective for reconciling contradictory findings in the catalytic efficiency of this compound across studies?

- Methodological Answer :

- Step 1 : Conduct a systematic review of reaction parameters (e.g., solvent polarity, catalyst loading).

- Step 2 : Perform meta-regression analysis to identify confounding variables (e.g., temperature gradients).

- Step 3 : Validate hypotheses through round-robin testing across independent laboratories .

- Step 4 : Publish methodological critiques in peer-reviewed forums to standardize evaluation criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.